molecular formula C14H17ClFNO2 B14037711 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

Cat. No.: B14037711
M. Wt: 285.74 g/mol
InChI Key: AJMNRGZVMKDLLF-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide is a benzamide derivative characterized by a chloro group at position 6, a fluoro group at position 2, and a methoxy group at position 3 on the benzene ring, with an N-cyclohexylamide substituent. Benzamide derivatives are often explored for their bioactivity, particularly in targeting enzymes or receptors due to their hydrogen-bonding capabilities and conformational flexibility .

Properties

Molecular Formula

C14H17ClFNO2

Molecular Weight

285.74 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

InChI

InChI=1S/C14H17ClFNO2/c1-19-11-8-7-10(15)12(13(11)16)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

AJMNRGZVMKDLLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)NC2CCCCC2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide generally follows a two-step approach:

This approach leverages standard organic transformations such as halogenation, methoxylation, formation of acid chlorides, and amide coupling.

Step 1: Synthesis of 6-chloro-2-fluoro-3-methoxybenzoic acid or acid chloride

  • The starting material is typically 6-chloro-2-fluoro-3-methoxybenzoic acid , which can be commercially procured or synthesized via electrophilic substitution reactions on appropriately substituted benzene rings.
  • The acid is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of catalytic amounts of N,N-dimethylformamide (DMF) to facilitate the reaction.
  • The reaction is typically performed in an inert solvent such as dichloromethane (CH2Cl2) at temperatures ranging from 0°C to room temperature to ensure smooth conversion without decomposition.

Reaction conditions example:

Reagent Solvent Temperature Time Yield (%) Notes
Oxalyl chloride + DMF Dichloromethane 0°C to RT 1-3 hours >90 Formation of acid chloride
Thionyl chloride Dichloromethane 0°C to RT 1-2 hours >85 Alternative acid chloride method

Step 2: Amidation with Cyclohexylamine

  • The acid chloride intermediate is reacted with cyclohexylamine to form the amide bond.
  • This reaction is typically carried out by adding cyclohexylamine to the acid chloride solution under cooling (0–5°C) to control the exothermic reaction.
  • The reaction mixture is then stirred at room temperature or slightly elevated temperatures (up to 40°C) for several hours to ensure complete conversion.
  • The product is isolated by aqueous workup, extraction, and purification by recrystallization or chromatography.

Typical amidation conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Cyclohexylamine Dichloromethane or THF 0–5°C to RT 2–6 hours 80–95 Controlled addition to acid chloride

Alternative Amidation Methods

  • Amidation can also be achieved by direct coupling of 6-chloro-2-fluoro-3-methoxybenzoic acid with cyclohexylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like N-hydroxysuccinimide (NHS) .
  • These methods avoid the isolation of acid chlorides and can be performed under milder conditions, typically in solvents like dichloromethane or dimethylformamide at room temperature.

Example coupling conditions:

Coupling Agent Solvent Temperature Time Yield (%) Notes
EDC·HCl + NHS Dichloromethane RT 12–24 hours 75–90 Mild conditions, good purity
DCC + NHS Dichloromethane RT 12–24 hours 70–85 Common amidation approach

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents/Conditions Product Intermediate Yield (%) Notes
1 6-chloro-2-fluoro-3-methoxybenzoic acid Oxalyl chloride + DMF, CH2Cl2, 0°C to RT 6-chloro-2-fluoro-3-methoxybenzoyl chloride >90 Acid chloride formation
2 6-chloro-2-fluoro-3-methoxybenzoyl chloride + cyclohexylamine CH2Cl2, 0–5°C to RT, 2–6 h This compound 80–95 Amidation reaction
Alt. 2 6-chloro-2-fluoro-3-methoxybenzoic acid + cyclohexylamine EDC·HCl/NHS or DCC/NHS, CH2Cl2, RT, 12–24 h This compound 70–90 Direct coupling amidation

Research Findings and Notes

  • The acid chloride route is the most commonly reported and industrially preferred due to its high yield and straightforward reaction conditions.
  • The use of oxalyl chloride with catalytic DMF is favored for efficient conversion to acid chlorides without excessive side reactions.
  • Amidation with cyclohexylamine requires careful temperature control to prevent side reactions such as hydrolysis or polymerization.
  • Alternative coupling agents provide milder conditions but may require longer reaction times and additional purification steps.
  • Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques.
  • The compound appears as a white crystalline solid with melting points reported around 143–145°C, indicating good purity after synthesis.
  • No direct preparation methods for the cyclohexyl-substituted benzamide were found in the limited literature, but the amidation of the acid chloride with cyclohexylamine is a well-established synthetic approach for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

    Hydrolysis: Formation of 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclohexylamine.

Scientific Research Applications

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide* C₁₄H₁₆ClFNO₂ ~299.74 (calculated) Cl (C6), F (C2), OCH₃ (C3), Cyclohexylamide
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide C₁₃H₁₄BrClFNO 334.61 Br (C3), Cl (C6), F (C2), Cyclohexylamide
2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)benzamide C₂₀H₁₇ClFN₃O₃ 401.80 Cl (C2), F (C6), OCH₃ (aryl), Pyridazinone-ethyl linker

Key Observations :

  • Substituent Effects: The target compound’s methoxy group (OCH₃) at position 3 contrasts with the bromine (Br) in , which increases steric bulk and polarizability.
  • Molecular Weight : The target compound’s lower molecular weight (~299.74 vs. 334.61 in ) suggests better membrane permeability, a critical factor in drug design.
  • Structural Complexity: The pyridazinone-ethyl linker in introduces rigidity and hydrogen-bonding sites, which may enhance target binding but reduce metabolic stability compared to simpler benzamides.

Pharmacological Implications (Inferred from Analogs)

  • Halogen vs. Methoxy Substitution: Bromine in may confer electrophilic reactivity, useful in covalent inhibitor design, whereas the methoxy group in the target compound could favor non-covalent interactions (e.g., π-stacking or hydrogen bonding) with biological targets .
  • Cyclohexylamide vs. Heterocyclic Linkers: The cyclohexyl group in the target compound and provides lipophilicity, aiding in passive diffusion.

Physicochemical Property Trends

  • Solubility : Methoxy groups (target compound) are more hydrophilic than halogens (Br in ), suggesting enhanced aqueous solubility.
  • Stability : The absence of reactive bromine or complex heterocycles (as in ) in the target compound may improve metabolic stability.

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